molecular formula C10H12N2OS B13599615 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine

3-(Benzo[d]thiazol-2-yloxy)propan-1-amine

Cat. No.: B13599615
M. Wt: 208.28 g/mol
InChI Key: POKGPLVICILPOD-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yloxy)propan-1-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yloxy)propan-1-amine typically involves the reaction of benzo[d]thiazol-2-ol with 3-chloropropan-1-amine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzo[d]thiazol-2-ol is replaced by the amine group of 3-chloropropan-1-amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yloxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

3-(Benzo[d]thiazol-2-yloxy)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated

Properties

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)propan-1-amine

InChI

InChI=1S/C10H12N2OS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7,11H2

InChI Key

POKGPLVICILPOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCCCN

Origin of Product

United States

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